molecular formula C19H15ClN4O3 B2569658 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 903201-51-4

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2569658
CAS No.: 903201-51-4
M. Wt: 382.8
InChI Key: QQCBXIFHYNQNFV-UHFFFAOYSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile ( 903201-51-4) is a chemical compound with a molecular formula of C19H15ClN4O3 and a molecular weight of 382.80 g/mol . This carbonitrile-based compound features a complex structure integrating a furanyl-oxazole core linked to a 2-chlorobenzoyl-piperazine group, making it a subject of interest in various research fields, including medicinal chemistry and drug discovery . Heterocyclic compounds containing oxazole and piperazine motifs are recognized as privileged structures in the development of novel bioactive molecules . Specifically, related structural analogs have been investigated for their potential as inhibitors of tubulin polymerization, which is a valuable mechanism for anticancer research . This product is offered with a purity of 90% or higher and is available for immediate procurement in quantities ranging from 1mg to 40mg . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-6-3-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCBXIFHYNQNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperazine derivative: Starting with 2-chlorobenzoyl chloride, it reacts with piperazine to form 4-(2-chlorobenzoyl)piperazine.

    Synthesis of the oxazole ring: The furan-2-carboxylic acid is converted to its corresponding nitrile, which then undergoes cyclization to form the oxazole ring.

    Coupling reaction: The final step involves coupling the 4-(2-chlorobenzoyl)piperazine with the oxazole derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the oxazole ring may participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Structural Variations vs. Target Compound
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile R₁ = 4-chlorophenyl; R₂ = 2-chlorobenzoyl C₂₁H₁₆Cl₂N₄O₂ 427.28 Oxazole 2-position: 4-chlorophenyl instead of furan-2-yl
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile R₁ = furan-2-yl; R₂ = 3-chlorobenzoyl C₁₉H₁₅ClN₄O₃ 382.80 Benzoyl substituent: 3-chloro instead of 2-chloro
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile R₁ = 2-fluorophenyl; R₂ = 2-fluorobenzoyl C₂₁H₁₅F₂N₄O₂ 409.37 Halogen: Fluorine (electron-withdrawing) vs. Chlorine
2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile R₁ = furan-2-yl; R₂ = H C₁₂H₁₂N₄O₂ 260.26 Lacks benzoyl group; simpler piperazine substitution
5-[4-(Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile R₁ = furan-2-yl; R₂ = chloroacetyl C₁₄H₁₂ClN₅O₂ 325.73 Benzoyl replaced by chloroacetyl (reactive acyl group)

Key Structural and Functional Comparisons

Substituent Position on Benzoyl Group The 2-chlorobenzoyl group in the target compound introduces ortho-substitution, creating steric hindrance and altering electronic effects compared to the 3-chlorobenzoyl analog . Fluorine substitution (as in ) increases electronegativity and polarity, which could enhance metabolic stability but reduce lipophilicity compared to chlorine.

Aromatic vs.

Piperazine Modifications

  • The chloroacetyl substitution () introduces a reactive acyl group, making the compound prone to nucleophilic attack or hydrolysis, unlike the stable benzoyl group in the target compound.
  • Simplifying the piperazine to an unsubstituted form () reduces molecular complexity but may diminish target selectivity.

Biological Activity Insights While direct activity data for the target compound is unavailable, analogs like thiazolyl hydrazones () and pyridine derivatives () with furan or benzoyl groups exhibit antifungal and antiparasitic activities. This suggests the target compound’s structural motifs may confer similar properties.

Biological Activity

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a chlorobenzoyl group and a furan moiety, which contributes to its unique chemical properties. The synthesis typically involves several steps:

  • Formation of the Piperazine Intermediate : This is achieved through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone or aldehyde.
  • Introduction of the Benzoyl Group : The piperazine intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
  • Formation of the Oxazole Ring : Cyclization occurs with an appropriate precursor to form the oxazole structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that it may act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in neurotransmitter regulation.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values indicating effective inhibition of cell proliferation in human glioblastoma and melanoma cell lines.
Cell LineIC50 (µM)
Human Glioblastoma U25112.5
Human Melanoma WM79315.0

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Although specific data for this compound is limited, related derivatives have shown moderate antibacterial activity against various pathogens .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effects of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent .
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals.

Q & A

Q. Critical factors :

  • Temperature control during acylation minimizes side reactions (e.g., hydrolysis of the chlorobenzoyl group).
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole and piperazine substituents. Key signals include the furan β-proton (~δ 7.4 ppm) and piperazine methylene groups (~δ 3.2–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC-PDA : Quantifies purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Solubility limitations : Poor aqueous solubility may understate in vitro activity; use of DMSO carriers ≥0.1% can artifactually inhibit certain targets .
  • Metabolic stability : Hepatic microsome studies reveal rapid Phase I metabolism (t₁/₂ <30 min in rat models), suggesting false negatives in prolonged assays .

Q. Recommended approach :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal assays (e.g., SPR for binding affinity + MTT for cytotoxicity) .

Advanced: What strategies optimize the design of derivatives with enhanced target selectivity?

Q. Structure-Activity Relationship (SAR) insights :

Modification SiteEffect on ActivityExample
Piperazine 2-chlorobenzoyl Increased kinase inhibition (IC₅₀ ↓40% vs. methyl analogs) Replace with 2-fluorobenzoyl (improves solubility)
Oxazole 4-carbonitrile Critical for H-bonding with ATP-binding pockets Substituent bulk here reduces off-target effects
Furan-2-yl π-π stacking with aromatic residues; replacing with thiophene enhances logP

Q. Methodology :

  • Computational docking (AutoDock Vina) to prioritize substituents.
  • Parallel synthesis using Ugi-azide reactions for rapid diversification .

Basic: What are the primary challenges in achieving high-purity batches, and how are they addressed?

  • By-product formation : Chlorobenzoyl hydrolysis during synthesis generates 2-chlorobenzoic acid; mitigate via low-temperature acylation .
  • Metal residues : Pd contamination from coupling steps reduced by silica gel chromatography or chelating resins .
  • Hygroscopicity : Store under argon with desiccants to prevent oxazole ring degradation .

Advanced: How do in vitro and in vivo pharmacokinetic profiles diverge, and what modifications improve bioavailability?

  • In vitro : High membrane permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2) but rapid hepatic clearance (CYP3A4/2D6-mediated) .
  • In vivo (rodent) : Oral bioavailability <10% due to first-pass metabolism; IV administration shows t₁/₂ ~2 hours .
    Solutions :
  • Prodrugs : Esterification of the carbonitrile group increases plasma stability.
  • Nanoformulation : PEGylated liposomes improve tumor accumulation in xenograft models .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and eye protection (irritant risk from chlorobenzoyl group) .
  • Ventilation : Use fume hoods due to volatile by-products (e.g., furan derivatives).
  • Waste disposal : Incinerate at >800°C to prevent environmental release of chlorinated compounds .

Advanced: How can crystallography elucidate conformational dynamics relevant to target binding?

  • X-ray diffraction : Reveals chair conformation of piperazine and coplanarity of oxazole-furan rings, critical for docking into kinase pockets .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds stabilizing crystal packing) .

Basic: What functional groups are most susceptible to metabolic degradation?

  • Furan ring : Oxidative cleavage by CYP450s generates reactive intermediates (trapped via glutathione adducts in LC-MS/MS assays) .
  • Piperazine : N-dealkylation at the benzoyl group forms inactive metabolites .

Advanced: What in silico tools predict toxicity and guide lead optimization?

  • ADMET Predictors :
    • SwissADME : Estimates BBB permeability (low) and P-gp substrate likelihood (high).
    • ProTox-II : Flags hepatotoxicity (probability >60%) due to reactive furan metabolites .
  • Mitigation : Introduce electron-withdrawing groups on furan to reduce oxidation .

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